2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

GGT inhibition Thiadiazole SAR Benzylsulfonyl tuning

2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 895842-84-9) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class, featuring a 3-methylbenzylsulfonyl substituent at the thiadiazole 5-position and a 2,4-dichloro substitution pattern on the benzamide ring. Its molecular formula is C₁₇H₁₃Cl₂N₃O₃S₂ (MW 442.3 g/mol).

Molecular Formula C17H13Cl2N3O3S2
Molecular Weight 442.3 g/mol
Cat. No. B12205556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
Molecular FormulaC17H13Cl2N3O3S2
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O3S2/c1-10-3-2-4-11(7-10)9-27(24,25)17-22-21-16(26-17)20-15(23)13-6-5-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23)
InChIKeyMYJSHGOFICFMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide: Chemical Identity and Baseline for Scientific Procurement


2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 895842-84-9) is a synthetic small molecule belonging to the N-(1,3,4-thiadiazol-2-yl)benzamide class, featuring a 3-methylbenzylsulfonyl substituent at the thiadiazole 5-position and a 2,4-dichloro substitution pattern on the benzamide ring . Its molecular formula is C₁₇H₁₃Cl₂N₃O₃S₂ (MW 442.3 g/mol) . The compound is listed in chemical catalogs as a research reagent, with potential relevance to gamma-glutamyl transpeptidase (GGT) inhibition and Wnt signaling modulation based on structural class [1][2]. However, a systematic literature search reveals a critical data gap: no peer-reviewed studies, patents with disclosed biological data, or authoritative databases provide quantitative, comparator-based evidence for this specific molecule. Consequently, its differentiation from close analogs cannot be substantiated with the level of rigor required for evidence-based procurement decisions.

Why In-Class Thiadiazole-Benzamide Compounds Cannot Substitute for 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide in Target-Focused Research


Within the N-(1,3,4-thiadiazol-2-yl)benzamide class, minor structural variations—particularly in the sulfonyl substituent at the thiadiazole 5-position and halogen pattern on the benzamide ring—can drastically alter target affinity, selectivity, and physiochemical properties [1]. Published structure–activity relationship (SAR) studies on related series demonstrate that even a methyl-to-chloro substitution on the benzylsulfonyl group can shift inhibitory potency by over an order of magnitude [1]. For 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide, the specific combination of a 3-methylbenzylsulfonyl group and 2,4-dichloro substitution may confer a unique pharmacological fingerprint; however, no direct comparative data exist to quantify this differentiation. Generic substitution with an analog lacking either the meta-methyl group on the benzylsulfonyl or the ortho/para chlorine atoms on the benzamide risks unpredictable loss of activity or selectivity. Therefore, any procurement decision based solely on class-level assumptions is scientifically unjustified.

Quantitative Evidence Guide: Differentiating 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide from Closest Analogs


Comparative GGT Inhibition Potency: Target Compound vs. Des-Methyl Analog

In the most closely related patent family (US20140094446A1), GGT inhibitory activity is reported for a series of benzylthiadiazol benzenesulfonamides [1]. However, the specific compound 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is not explicitly disclosed with quantitative data in any accessible patent document or publication. The closest structurally characterized analog with publicly available data is a 3-chlorobenzyl analog, which showed an IC₅₀ of approximately 2.3 µM against human GGT1 in a fluorogenic assay [2]. No direct head-to-head comparison with the methylbenzyl variant has been published. The quantitative differentiation claimed here is therefore unsupported.

GGT inhibition Thiadiazole SAR Benzylsulfonyl tuning

Wnt Pathway Inhibition: Target Compound vs. Known Wnt Inhibitors

The general class of 1,3,4-thiadiazol-2-yl benzamides has been described as Wnt pathway inhibitors in patent WO2016131808A1 [1]. Example compounds in this patent achieve IC₅₀ values ranging from 0.1 to 10 µM in a TOPFlash reporter assay. However, 2,4-dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is not included among the specifically synthesized and tested examples. The closest analogs with disclosed data bear different sulfonyl groups (e.g., phenylsulfonyl, 4-chlorophenylsulfonyl) or different halogen substitution on the benzamide. No inferential SAR model robustly predicts the exact potency or selectivity shift conferred by the 3-methylbenzylsulfonyl-2,4-dichloro combination.

Wnt signaling Beta-catenin Thiadiazole inhibitors

Physicochemical Differentiation: Calculated Properties vs. Closest Marketed Analogs

Computed physicochemical properties from ChemSrc indicate a LogP of approximately 3.8 and a topological polar surface area (TPSA) of 120 Ų, suggesting moderate lipophilicity and adequate membrane permeability . In comparison, the des-chloro benzamide analog (2-chloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide) has a predicted LogP of 3.2 and a TPSA of 100 Ų. While the 2,4-dichloro substitution increases lipophilicity by approximately 0.6 log units, no experimental solubility or permeability data exist for either compound. These predictions are insufficient to conclude a meaningful pharmacokinetic advantage.

LogP Solubility Drug-likeness

Best-Validated Application Scenarios for 2,4-Dichloro-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide Based on Available Evidence


Exploratory GGT-Targeted Probe Synthesis in Academic Drug Discovery

Given that structurally related thiadiazole sulfonamides have demonstrated GGT inhibition, this compound could serve as a starting point for medicinal chemistry optimization programs targeting GGT-overexpressing cancers [1]. However, its exact inhibitory potency and selectivity remain uncharacterized, so researchers must invest in upfront in-house screening before committing to large-scale synthesis.

Chemical Biology Studies of Wnt-Dependent Cellular Processes

The compound's structural affiliation with Wnt-inhibiting thiadiazolyl benzamides suggests potential use as a tool compound for probing Wnt/β-catenin signaling, but only after confirmatory reporter assay testing [2]. Without published cellular activity data, any use in mechanistic studies requires rigorous validation.

Reference Standard for Analytical Method Development

The pure compound (typically >95% by HPLC) can be used as a reference standard for LC-MS method development targeting 2,4-dichlorinated benzamide metabolites, leveraging its unique mass transition . Its stability under standard storage conditions makes it suitable for short-term analytical workflows.

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